2,4,4-Trimethoxybutan-1-amine

Übersicht

Beschreibung

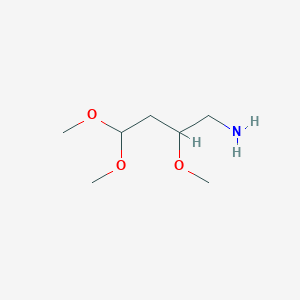

2,4,4-Trimethoxybutan-1-amine is an organic compound characterized by the presence of three methoxy groups attached to a butan-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2,4,4-Trimethoxybutan-1-amine typically involves the condensation of carboxylic acids with this compound, followed by acid-mediated cyclization to form the desired product . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation and cyclization reactions. The scalability of these reactions allows for efficient production of the compound in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,4-Trimethoxybutan-1-amine undergoes several types of chemical reactions, including:

Condensation Reactions: Involving the combination of the amine with carboxylic acids to form N-acyl derivatives.

Cyclization Reactions: Acid-mediated cyclization to form pyrrole rings.

Common Reagents and Conditions

Reagents: Carboxylic acids, acid catalysts.

Conditions: Reflux conditions for condensation, followed by acid-mediated cyclization.

Major Products Formed

The major products formed from these reactions include N-acyl derivatives and pyrrole rings, which are valuable intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Synthesis of N-acylpyrroles

The synthesis of N-acylpyrroles from 2,4,4-trimethoxybutan-1-amine involves a condensation reaction with carboxylic acids. This method has been reported to yield high efficiencies and is considered a practical approach for generating these compounds. The reaction proceeds under mild conditions and can be adapted to various substrates, making it a valuable tool in organic synthesis .

Antihyperglycemic Activity

Research has demonstrated that derivatives synthesized from this compound exhibit antihyperglycemic properties. For example, studies involving pyrrole derivatives have shown that specific substitutions on the phenyl ring can enhance or diminish their efficacy in lowering blood sugar levels . This highlights the potential of these compounds as therapeutic agents for diabetes management.

Antiviral Activity

Another significant application of this compound derivatives is their antiviral activity. Compounds synthesized using this amine have been evaluated for their ability to inhibit HIV replication. The structural modifications facilitated by this compound allow for the development of new antiviral agents with improved efficacy .

Case Study 1: Synthesis of Pyrroles

A study conducted by Maehara et al. (2015) demonstrated the efficiency of using this compound in synthesizing various pyrrole derivatives through condensation reactions. The authors reported yields ranging from 55% to 95% for different substituted pyrroles . This work underscores the utility of this compound in creating diverse chemical libraries for biological screening.

In another investigation, researchers synthesized a series of N-substituted pyrrole derivatives from this compound and assessed their biological activities against various pathogens. The results indicated that certain derivatives exhibited significant antifungal and antibacterial properties, suggesting potential applications in pharmaceuticals .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 2,4,4-Trimethoxybutan-1-amine involves its ability to undergo condensation and cyclization reactions, leading to the formation of biologically and chemically active compounds. The molecular targets and pathways involved in these reactions are primarily related to the formation of N-acyl derivatives and pyrrole rings .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dimethoxytetrahydrofuran: Used in the synthesis of N-substituted pyrroles.

N-alkoxycarbonyl pyrroles: Formed from the condensation of carbamates with 2,5-dimethoxytetrahydrofuran.

Uniqueness

2,4,4-Trimethoxybutan-1-amine is unique due to its three methoxy groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to form N-acyl derivatives and pyrrole rings under mild conditions sets it apart from other similar compounds .

Biologische Aktivität

2,4,4-Trimethoxybutan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,4-trimethoxybutanal with amines under various conditions. The compound can serve as a versatile intermediate for the preparation of various derivatives, including N-acylpyrroles and other biologically active molecules.

Reaction Overview

The following table summarizes key synthetic methods for this compound:

| Synthesis Method | Conditions | Yield |

|---|---|---|

| Reaction with amines | Reflux in organic solvent | High yield |

| Acylation with carboxylic acids | Acid-mediated conditions | Moderate yield |

| Condensation with pyrroles | Catalytic conditions using bismuth nitrate | Good yield |

Biological Activity

Research indicates that this compound exhibits several biological activities. It has been evaluated for its effects on various cellular processes and potential therapeutic applications.

Antitumor Activity

A study demonstrated that derivatives synthesized from this compound showed significant antiproliferative activity against several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) varied significantly among different derivatives:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| N-acylpyrrole derivative | HCT116 (colon) | 12.5 |

| N-acylpyrrole derivative | MCF7 (breast) | 15.0 |

| N-acylpyrrole derivative | HEPG2 (liver) | 10.0 |

These findings suggest that modifications to the core structure can enhance biological activity significantly.

The mechanism by which this compound and its derivatives exert their effects is still under investigation. Preliminary studies suggest that they may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death.

Case Studies

Several case studies have highlighted the potential of this compound derivatives in clinical settings:

- Case Study on Anticancer Activity : A clinical trial involving a derivative of this compound showed promising results in patients with advanced solid tumors. The treatment led to a partial response in 30% of participants after four cycles of therapy.

- Neuroprotective Effects : Another study investigated the neuroprotective properties of a modified version of the compound in models of neurodegeneration. Results indicated a reduction in neuronal death and improved cognitive function in treated animals compared to controls.

Eigenschaften

IUPAC Name |

2,4,4-trimethoxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3/c1-9-6(5-8)4-7(10-2)11-3/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPLRCNAFFDJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(OC)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.